1-Chloro-6,7-dimethoxyisoquinoline-4-carbonitrile
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Overview
Description
1-Chloro-6,7-dimethoxyisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . This compound is part of the isoquinoline family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Chemical Reactions Analysis
1-Chloro-6,7-dimethoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Scientific Research Applications
1-Chloro-6,7-dimethoxyisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Chloro-6,7-dimethoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1-Chloro-6,7-dimethoxyisoquinoline-4-carbonitrile can be compared with other isoquinoline derivatives such as:
6,7-Dimethoxyisoquinoline: Lacks the chlorine and cyano groups, leading to different reactivity and biological activity.
1-Chloroisoquinoline: Lacks the methoxy and cyano groups, resulting in different chemical properties.
4-Cyanoisoquinoline: Lacks the chlorine and methoxy groups, affecting its chemical behavior and applications
Properties
IUPAC Name |
1-chloro-6,7-dimethoxyisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-10-3-8-7(5-14)6-15-12(13)9(8)4-11(10)17-2/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMXMLNOPYNZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=C2Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232225 |
Source
|
Record name | 1-Chloro-6,7-dimethoxyisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18029-61-3 |
Source
|
Record name | 1-Chloro-6,7-dimethoxyisoquinoline-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18029-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-6,7-dimethoxyisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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